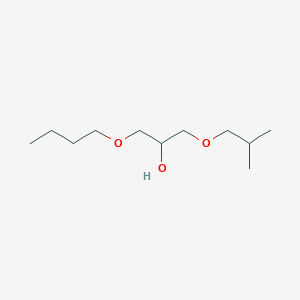
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane typically involves the reaction of vinylsilane with sulfur and oxygen-containing reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the silicon-oxygen and silicon-sulfur bonds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or platinum can facilitate substitution reactions involving the vinyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane exerts its effects involves the interaction of its silicon, oxygen, and sulfur atoms with various molecular targets. These interactions can influence the compound’s reactivity and stability, making it useful in a range of chemical processes. The vinyl group also allows for further functionalization, enabling the compound to participate in a variety of organic reactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the sulfur atom.
2-Methyl-2-ethyldioxolane: Another related compound with a different substitution pattern.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecules. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
116393-20-5 |
|---|---|
Molecular Formula |
C7H14O2SSi |
Molecular Weight |
190.34 g/mol |
IUPAC Name |
2-ethenyl-2-methyl-1,3,6,2-dioxathiasilocane |
InChI |
InChI=1S/C7H14O2SSi/c1-3-11(2)8-4-6-10-7-5-9-11/h3H,1,4-7H2,2H3 |
InChI Key |
SAIQXRDEWOHYCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCSCCO1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


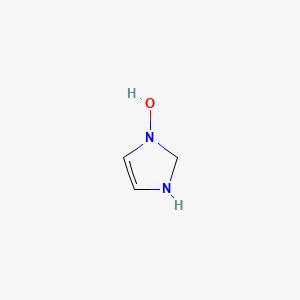
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)

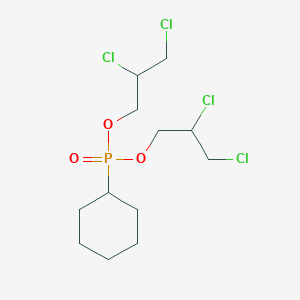
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
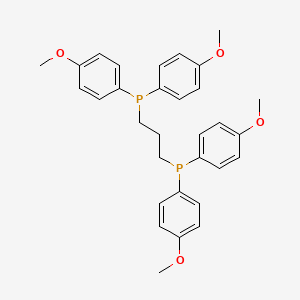
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
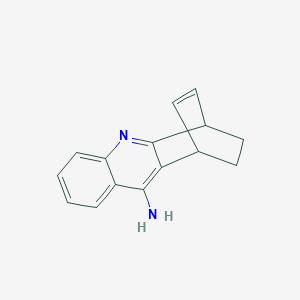
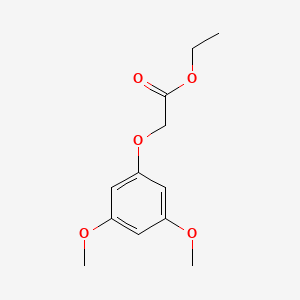
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
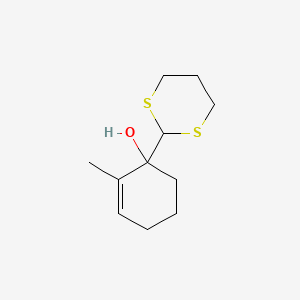
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
